2-Pentafluorophenyl-acetamidine HCl
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Overview
Description
2-Pentafluorophenyl-acetamidine HCl is a chemical compound with the molecular formula C8H6ClF5N2 and a molecular weight of 260.59 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group attached to an acetamidine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluorophenyl-acetamidine HCl typically involves the reaction of pentafluorobenzene with acetamidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Pentafluorophenyl-acetamidine HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The pentafluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2-Pentafluorophenyl-acetamidine HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Pentafluorophenyl-acetamidine HCl involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorophenyl)acetimidamide hydrochloride
- Pentafluorophenylacetamide
- Pentafluorophenylacetonitrile
Uniqueness
2-Pentafluorophenyl-acetamidine HCl is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentafluorophenyl group enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in various research applications.
Properties
CAS No. |
139161-78-7 |
---|---|
Molecular Formula |
C8H6ClF5N2 |
Molecular Weight |
260.59 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H |
InChI Key |
PWEIHTLMFGYQPK-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |
Synonyms |
2-Pentafluorophenyl-acetamidine HCl |
Origin of Product |
United States |
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